

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylbenzophenone

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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzophenone

Cat. No.: B177196

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This technical guide provides a comprehensive overview of the synthesis of **2,4,6-trimethylbenzophenone**, a valuable intermediate in organic synthesis. The primary and most efficient method for its preparation is the Friedel-Crafts acylation of mesitylene with benzoyl chloride. This document outlines the detailed experimental protocol for this synthesis, presents key quantitative data, and illustrates the reaction pathway and experimental workflow.

Core Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of **2,4,6-trimethylbenzophenone** is achieved through the electrophilic aromatic substitution reaction between mesitylene (1,3,5-trimethylbenzene) and benzoyl chloride. This reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl_3). The electron-rich mesitylene ring readily attacks the acylium ion generated from the reaction of benzoyl chloride with the Lewis acid catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the Friedel-Crafts benzoylation of mesitylene.

Parameter	Value	Reference
Reactants		
Mesitylene	1.0 molar equivalent	
Benzoyl Chloride	1.0 - 1.1 molar equivalents	
Aluminum Chloride (catalyst)	1.1 - 1.2 molar equivalents	
Reaction Conditions		
Solvent	Dichloromethane (CH ₂ Cl ₂) or Carbon Disulfide (CS ₂)	
Temperature	0 °C to room temperature (20-25 °C)	
Reaction Time	1 - 3 hours	
Product Information		
Product	2,4,6-Trimethylbenzophenone	
Reported Yield	83%	[1]
Purification Method	Recrystallization or Vacuum Distillation	

Experimental Protocol

This section provides a detailed methodology for the synthesis of **2,4,6-trimethylbenzophenone** via Friedel-Crafts acylation.

Materials:

- Mesitylene (1,3,5-trimethylbenzene)
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)

- Crushed ice
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol or hexane for recrystallization

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Reflux condenser with a drying tube (e.g., filled with CaCl_2)
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for vacuum filtration (Büchner funnel and flask)
- Apparatus for recrystallization or vacuum distillation

Procedure:

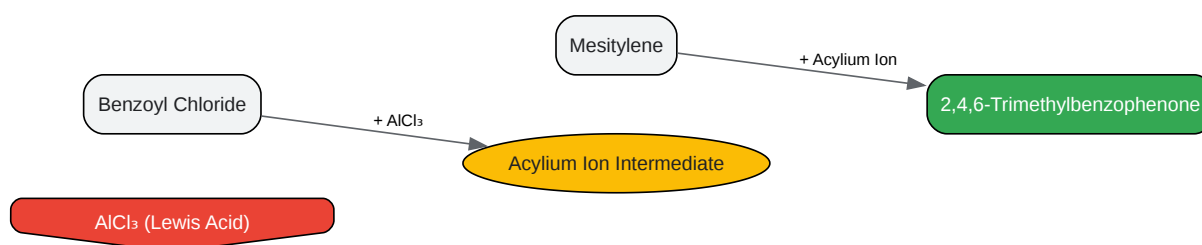
- Reaction Setup:
 - Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

- To the flask, add anhydrous aluminum chloride (1.1-1.2 molar equivalents) and the anhydrous solvent (e.g., dichloromethane).
- Cool the suspension to 0 °C in an ice bath with stirring.
- Addition of Reactants:
 - In the dropping funnel, prepare a solution of mesitylene (1.0 molar equivalent) and benzoyl chloride (1.0-1.1 molar equivalents) in the anhydrous solvent.
 - Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over a period of 30-60 minutes, maintaining the reaction temperature at 0 °C.
- Reaction:
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Stir the mixture for an additional 1-2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer with two portions of the solvent (e.g., dichloromethane).
 - Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Purification:
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter off the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude **2,4,6-trimethylbenzophenone** can be purified by either recrystallization from a suitable solvent (such as ethanol or hexane) or by vacuum distillation.

Visualizations

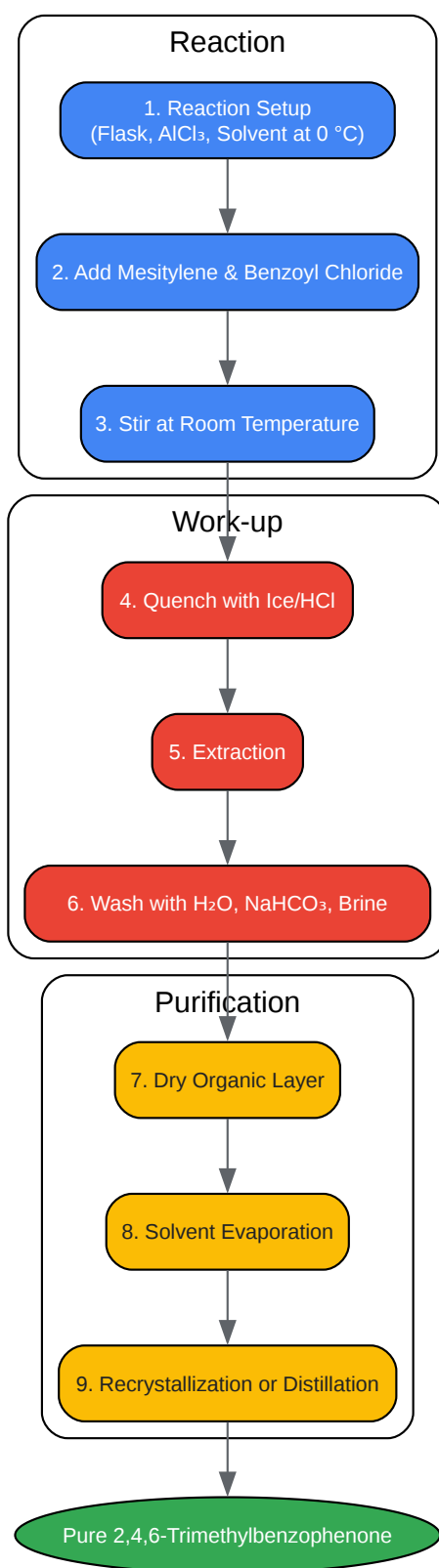
Synthesis Pathway of 2,4,6-Trimethylbenzophenone



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Caption: Friedel-Crafts acylation of mesitylene with benzoyl chloride.

Experimental Workflow for the Synthesis



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Caption: Step-by-step experimental workflow for the synthesis.

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References

- 1. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
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